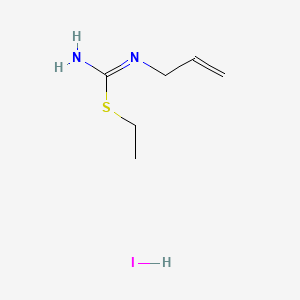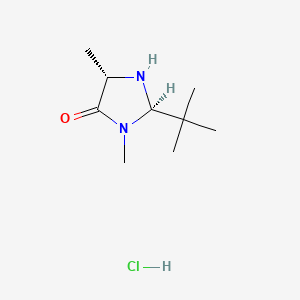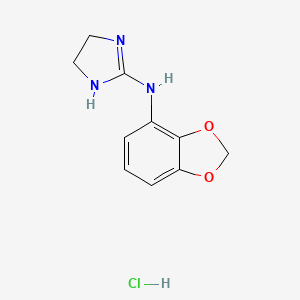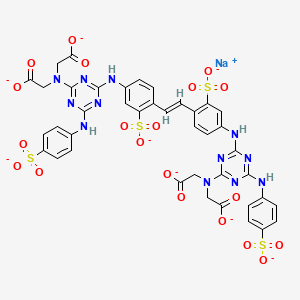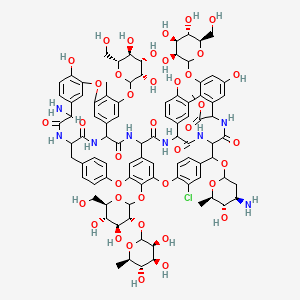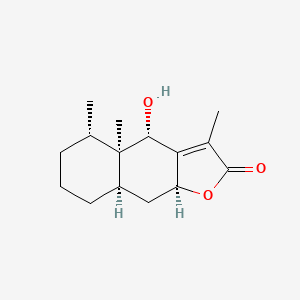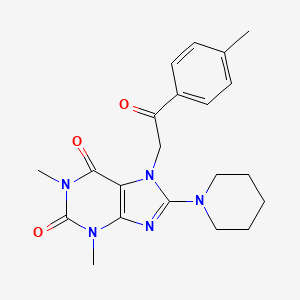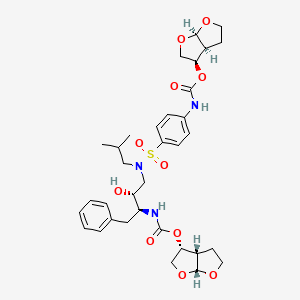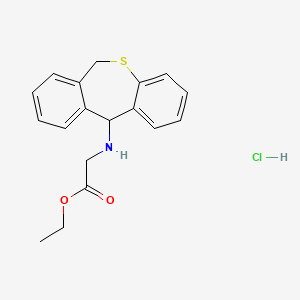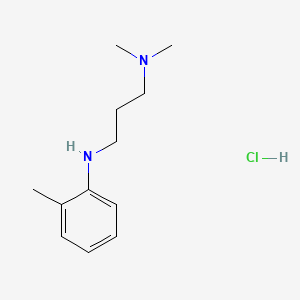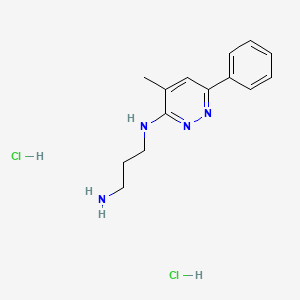
Antimycin A7b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimycin A7b is a member of the antimycin family, which are antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent inhibitory effects on aerobic respiration and their toxicity towards pathogenic fungi . This compound, like other antimycins, consists of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid .
Vorbereitungsmethoden
Antimycin A7b is typically produced through fermentation processes involving Streptomyces species. The fermentation broth is then subjected to various chromatographic techniques to isolate and purify the compound . The synthetic routes for this compound involve the formation of the dilactone ring and the subsequent attachment of the acyl and alkyl side chains . Industrial production methods focus on optimizing the fermentation conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Antimycin A7b undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dilactone ring can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Antimycin A7b has a wide range of scientific research applications. In chemistry, it is used as a tool to study electron transport and oxidative phosphorylation . In biology, it serves as a potent inhibitor of mitochondrial respiration, making it valuable for research on cellular metabolism and apoptosis . In medicine, this compound is explored for its potential therapeutic effects, particularly in targeting cancer cells . Industrially, it is used as a fish poison to control unwanted fish populations in lakes and ponds .
Wirkmechanismus
Antimycin A7b exerts its effects by binding to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol . This disruption of the Q-cycle in the electron transport chain leads to the inhibition of oxidative phosphorylation and a decrease in ATP production . The molecular targets of this compound include components of the mitochondrial respiratory chain, particularly cytochrome c reductase .
Vergleich Mit ähnlichen Verbindungen
Antimycin A7b is similar to other members of the antimycin family, such as antimycin A1, A2, and A3 . These compounds share a common structural framework but differ in the length and branching of their acyl and alkyl side chains . The uniqueness of this compound lies in its specific side chain modifications, which can influence its biological activity and potency . Other similar compounds include various antifungal antibiotics produced by Streptomyces species, such as amphotericin B and nystatin .
Eigenschaften
CAS-Nummer |
197791-89-2 |
|---|---|
Molekularformel |
C26H36N2O9 |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-7-yl] butanoate |
InChI |
InChI=1S/C26H36N2O9/c1-6-8-20(30)37-23-16(5)36-26(34)21(15(4)35-25(33)18(23)12-11-14(2)3)28-24(32)17-9-7-10-19(22(17)31)27-13-29/h7,9-10,13-16,18,21,23,31H,6,8,11-12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 |
InChI-Schlüssel |
KZVGUKWFPHOOQA-PDPGNHKXSA-N |
Isomerische SMILES |
CCCC(=O)O[C@H]1[C@@H](OC(=O)[C@H]([C@H](OC(=O)[C@@H]1CCC(C)C)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C |
Kanonische SMILES |
CCCC(=O)OC1C(OC(=O)C(C(OC(=O)C1CCC(C)C)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


